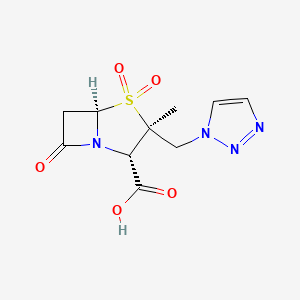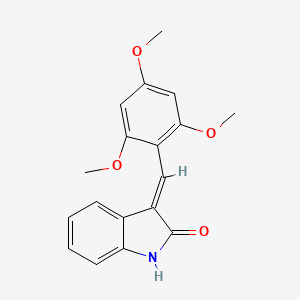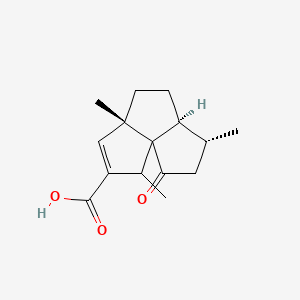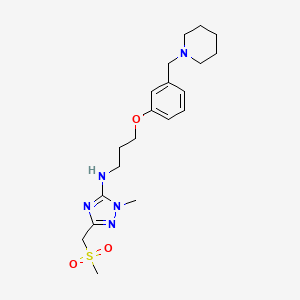
Tazobactam
Overview
Description
Tazobactam is a pharmaceutical compound that functions as a beta-lactamase inhibitor. It is commonly used in combination with beta-lactam antibiotics, such as piperacillin, to enhance their efficacy against beta-lactamase-producing bacteria. This compound broadens the spectrum of activity of these antibiotics, making them effective against organisms that would otherwise degrade the antibiotic .
Mechanism of Action
Target of Action
Tazobactam primarily targets bacterial β-lactamases , especially those belonging to the SHV-1 and TEM groups . β-lactamases are enzymes produced by bacteria that provide resistance against β-lactam antibiotics by breaking down their structure .
Mode of Action
This compound functions as an irreversible inhibitor of β-lactamases . It achieves this by covalently binding to these enzymes, preventing them from degrading antibiotics like piperacillin and ceftolozane . This action enhances the efficacy of these antibiotics against resistant Extended Spectrum Beta-Lactamase (ESBL)-producing pathogens .
Biochemical Pathways
This compound, when combined with antibiotics like piperacillin or ceftolozane, broadens the spectrum of antibacterial action . It is particularly effective against organisms that express β-lactamase and would normally degrade piperacillin . This combination has shown remarkable activity against ESBL and/or AmpC-producing Gram-negative bacilli .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly impact its bioavailability . .
Result of Action
The primary result of this compound’s action is the enhanced efficacy of the antibiotics it is combined with . By inhibiting β-lactamases, this compound prevents the degradation of these antibiotics, allowing them to effectively combat bacterial infections . This results in a broader spectrum of antibacterial action, making the combination effective against a variety of infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that like any other antibiotic, this compound should only be used for infections that are either proven or strongly suspected to be susceptible to the this compound containing drug .
Biochemical Analysis
Biochemical Properties
Tazobactam is a beta lactamase inhibitor that prevents the degradation of antibiotics such as piperacillin and ceftolozane . This results in increased efficacy of these antibiotics . This compound inhibits the action of bacterial beta-lactamase producing organisms, which are normally resistant to beta-lactam antibiotics .
Cellular Effects
This compound, when combined with piperacillin or ceftolozane, broadens the spectrum of piperacillin antibacterial action, treating susceptible infections . It is used to treat a variety of infections, including those caused by aerobic and facultative gram-positive and gram-negative bacteria, in addition to gram-positive and gram-negative anaerobes .
Molecular Mechanism
This compound prevents the breakdown of other antibiotics by beta-lactamase enzyme producing organisms . It does this by inhibiting the action of bacterial beta-lactamase producing organisms . This allows the actual beta-lactams to attack the bacterial cell wall by binding to penicillin binding proteins .
Temporal Effects in Laboratory Settings
It is known that this compound is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .
Dosage Effects in Animal Models
It is known that this compound is used in combination with piperacillin or ceftolozane to broaden the spectrum of piperacillin antibacterial action .
Metabolic Pathways
This compound is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .
Transport and Distribution
It is known that this compound is mainly metabolized to M1, an inactive metabolite .
Subcellular Localization
It is known that this compound is mainly metabolized to M1, an inactive metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tazobactam can be synthesized through various methods. One common synthetic route involves the oxidation of sulfur atoms in 2 beta-chloromethyl penicillanic acid diphenylmethyl ester to form the sulfone, followed by cyclization and deprotection steps . Another method involves the condensation of triazole with the penicillanic acid derivative, followed by oxidation and deprotection .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as esterification, oxidation, and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tazobactam undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its ability to inhibit beta-lactamase enzymes through irreversible binding .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include potassium permanganate for oxidation, acetic acid as a solvent, and palladium on charcoal for hydrogenation .
Major Products Formed: The major products formed from the reactions of this compound include its sodium salt, this compound sodium, which is used in pharmaceutical formulations .
Scientific Research Applications
Tazobactam has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-lactamase inhibition and enzyme kinetics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Industry: Utilized in the production of combination antibiotic therapies for clinical use
Comparison with Similar Compounds
Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.
Sulbactam: Used in combination with ampicillin for similar purposes.
Avibactam: A newer beta-lactamase inhibitor combined with ceftazidime.
Uniqueness: Tazobactam is unique in its ability to inhibit a broad range of beta-lactamase enzymes, including those that are resistant to other inhibitors. Its combination with piperacillin provides a potent treatment option for severe infections, particularly those caused by resistant gram-negative bacteria .
Properties
Key on ui mechanism of action |
Tazobactam broadens the spectrum of piperacillin and ceftolozane by making them effective against organisms that express beta-lactamase and would normally degrade them. This occurs through the irreversible inhibition of beta-lactamase enzymes. In addition, tazobactam may bind covalently to plasmid-mediated and chromosome-mediated beta-lactamase enzymes. Tazobactam is predominantly effective against the OHIO-1, SHV-1, and TEM groups of beta-lactamases, but may also inhibit other beta-lactamases. Tazobactam shows little antibacterial activity by itself, and for this reason, is generally not administered alone. |
|---|---|
CAS No. |
89786-04-9 |
Molecular Formula |
C10H12N4O5S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8?,10-/m0/s1 |
InChI Key |
LPQZKKCYTLCDGQ-KTOWXAHTSA-N |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
Isomeric SMILES |
C[C@@]1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
Appearance |
White to off-white solid powder |
melting_point |
140-147 |
Key on ui other cas no. |
89786-04-9 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>94% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
9.59e+00 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YTR830, YTR 830, YTR-830, AC7620, AC 7620, AC-7620, DB01606, DB 01606, DB-01606, CL298741, CL 298741, CL-298741, Tazobactam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tazobactam interact with its target and what are the downstream effects?
A1: this compound is a β-lactamase inhibitor, meaning it binds to and inactivates β-lactamase enzymes produced by bacteria. β-lactamases are enzymes that can break down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound restores the effectiveness of β-lactam antibiotics, allowing them to exert their antibacterial effects by interfering with bacterial cell wall synthesis. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C10H12N4O5S. Its molecular weight is 296.29 g/mol. [, ]
Q3: What is the stability of this compound in elastomeric devices like FOLFusor LV10 and Easypump II?
A3: Research has shown that this compound, when diluted in 0.9% sodium chloride solution at concentrations of 5 mg/mL and 20 mg/mL, can be stored in FOLFusor LV10 and Easypump II devices for up to 8 days at 2–8°C, followed by a 12-hour infusion period at 32°C, while maintaining stability according to NHS Pharmaceutical Quality Assurance Committee guidelines. []
Q4: Can this compound be administered via continuous infusion in an outpatient setting?
A4: Yes, research suggests that this compound is suitable for continuous infusion in an outpatient setting when using elastomeric devices like FOLFusor LV10 and Easypump II. Stability is maintained for up to 8 days at refrigerated temperatures (2–8°C), followed by a 12-hour infusion at 32°C. []
Q5: Is this compound compatible with metronidazole for intravenous administration?
A5: Yes, Ceftolozane-Tazobactam has been found to be physically compatible with Metronidazole in both 0.9% sodium chloride and 5% dextrose solutions during simulated Y-site administration. []
Q6: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) parameter associated with this compound's efficacy?
A6: The primary PK/PD parameter linked to this compound's effectiveness is the percentage of the dosing interval during which this compound concentrations exceed a specific threshold (%Time>threshold). This threshold concentration can vary depending on factors like the β-lactamase enzyme being targeted and its level of expression. []
Q7: How does the level of β-lactamase production by bacteria impact the efficacy of this compound?
A7: The amount of β-lactamase produced by bacteria influences the effectiveness of this compound. Higher levels of β-lactamase production necessitate a higher threshold concentration of this compound to achieve bacterial inhibition. []
Q8: What are the observed outcomes of extended-infusion administration of Piperacillin-Tazobactam in clinical settings?
A8: Studies suggest that extended-infusion administration of Piperacillin-Tazobactam can lead to clinical benefits such as cost savings without negatively impacting patient outcomes like mortality or length of hospital stay. [, ]
Q9: What is the impact of renal function on the pharmacokinetics of Piperacillin and this compound in critically ill patients on continuous renal replacement therapy (CRRT)?
A9: In critically ill patients receiving CRRT, both Piperacillin and this compound exhibit pharmacokinetic profiles best described by two-compartment models. The elimination of both drugs is influenced by creatinine clearance (CLCR), indicating the impact of residual renal function on their clearance. []
Q10: What are the recommended dosing strategies for Piperacillin-Tazobactam in patients with varying degrees of renal function undergoing CRRT?
A10: In patients with severe renal failure undergoing CRRT, a 20-minute infusion of Piperacillin-Tazobactam every 6 hours is suggested for achieving optimal therapeutic drug levels. For patients with normal or moderate renal function, continuous infusion may be more appropriate for maintaining adequate drug concentrations, especially for bacteria with higher minimum inhibitory concentrations (MICs). []
Q11: What is a known mechanism of resistance that can develop to Ceftolozane-Tazobactam?
A11: Resistance to Ceftolozane-Tazobactam can arise through mutations in the bacterial ampC gene. These mutations can lead to the production of modified AmpC β-lactamase enzymes that are no longer effectively inhibited by this compound. []
Q12: What is the association between Piperacillin-Tazobactam and acute kidney injury (AKI)?
A12: Research suggests a potential link between Piperacillin-Tazobactam use and an elevated risk of AKI, especially when administered in conjunction with Vancomycin. This association is observed in both adult and pediatric populations. [, , , ]
Q13: What is the in vitro activity of Piperacillin-Tazobactam when combined with Gentamicin or Ciprofloxacin?
A13: Studies employing in vitro methods like time-kill curves and checkerboard assays have demonstrated that the combination of Piperacillin-Tazobactam with either Gentamicin or Ciprofloxacin exhibits synergistic or additive effects against a wide range of bacterial species. []
Q14: How has this compound been used in research to understand bacterial resistance mechanisms?
A14: this compound has been utilized in research settings to explore the impact of drug exposure on the development of bacterial resistance. Hollow-fiber infection models have been employed to study how different dosing regimens of Ceftolozane-Tazobactam can influence the amplification of drug-resistant bacterial populations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)










